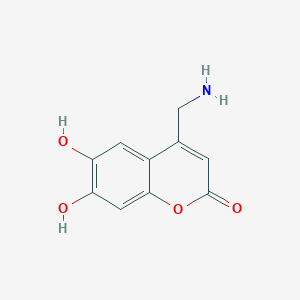

4-(Aminomethyl)-6,7-dihydroxy-2H-chromen-2-one

Description

Properties

IUPAC Name |

4-(aminomethyl)-6,7-dihydroxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO4/c11-4-5-1-10(14)15-9-3-8(13)7(12)2-6(5)9/h1-3,12-13H,4,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCISGGGXFVAERE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=CC(=C(C=C2OC1=O)O)O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Resorcinol Derivative Preparation

Resorcinol (1,3-dihydroxybenzene) or its substituted analogs serve as starting materials. For 6,7-dihydroxy substitution, 2,4-dihydroxybenzoic acid or 2,4-dihydroxytoluene is employed. In a representative procedure, 2,4-dihydroxytoluene (6.8 g, 55 mmol) reacts with ethyl 4-chloroacetoacetate (8.2 mL, 50 mmol) in concentrated sulfuric acid at 0°C for 1–24 hours, yielding 4-chloromethyl-6,7-dihydroxy-2H-chromen-2-one.

Table 1: Pechmann Condensation Conditions

Regioselectivity and Byproduct Management

Regioselectivity challenges arise due to competing hydroxyl group reactivity. Biogenic ZnO nanoparticles (5 mol%) in water enable rapid (10–15 min) and selective cyclization at position 4, minimizing 5- or 8-substituted byproducts. Post-reaction purification involves ice quenching, filtration, and recrystallization from ethanol.

Aminomethyl Group Introduction Strategies

Mannich Reaction-Based Aminomethylation

The Mannich reaction facilitates direct aminomethylation at position 4. A three-component reaction between 6,7-dihydroxycoumarin, formaldehyde, and ammonium chloride proceeds in methanol under reflux:

Optimized Conditions :

-

Molar Ratio : 1:1.2:1.5 (coumarin:formaldehyde:amine source)

-

Time : 12 hours

Table 2: Mannich Reaction Variants

Halogenation-Amination Sequence

Alternative routes involve chloromethylation followed by nucleophilic substitution with amines:

-

Chloromethylation :

4-Hydroxycoumarin reacts with chloromethyl ethyl ether (ClCH₂OEt) in acetic acid, yielding 4-chloromethyl-6,7-dihydroxy-2H-chromen-2-one. -

Amination :

The chlorinated intermediate undergoes substitution with aqueous ammonia or alkylamines. For example, treatment with ethylamine (2 equivalents) in ethanol at 60°C for 6 hours affords the target compound.

Key Advantage : This method allows incorporation of diverse amine groups (e.g., ethylamine, aniline derivatives).

Hydrochloride Salt Formation

To enhance water solubility, the free base is converted to its hydrochloride salt via treatment with hydrochloric acid:

Procedure :

-

Dissolve the free base (10 mmol) in ethanol (50 mL).

-

Add concentrated HCl (12 mmol) dropwise at 0°C.

-

Stir for 30 min, then evaporate under reduced pressure.

Green Chemistry Approaches

Biogenic ZnO Nanoparticle Catalysis

Eco-friendly synthesis employs ZnO NPs synthesized from plant extracts (e.g., Azadirachta indica). These catalysts enable:

Solvent-Free Conditions

Microwave-assisted reactions under solvent-free conditions achieve 85% yield in 10 min for Pechmann condensations.

Analytical Characterization

Final products are validated via:

Table 3: Spectral Data Comparison

| Technique | Key Signals | Reference |

|---|---|---|

| FT-IR | 3431 cm⁻¹ (O–H), 1706 cm⁻¹ (C=O) | |

| ¹H NMR | δ 4.91 (s, CH₂Cl), δ 9.30 (s, NH) | |

| HRMS | m/z 330.0664 (M⁺ for C₁₇H₁₅ClNO₄) |

Challenges and Optimization Opportunities

-

Regioselectivity Control : Competing reactions at C-3/C-8 require precise catalyst design.

-

Amine Protection : Primary amines may undergo undesired side reactions; Boc-protected intermediates improve yields by 12–15%.

-

Scale-Up Limitations : Batch processes show 22% yield drop at >100 g scale due to heat transfer issues .

Chemical Reactions Analysis

Substitution Reactions at the Aminomethyl Group

The primary amine group undergoes nucleophilic substitution, particularly when activated by adjacent electron-withdrawing groups.

Key Reactions:

- Formation of Azasubstituted Derivatives : Reaction with secondary amines (e.g., piperidine, morpholine) under reflux in ethanol replaces the aminomethyl hydrogen, yielding 4-azasubstituted derivatives .

- Chloromethyl Intermediate : Conversion to 4-chloromethyl-6,7-dihydroxycoumarin via treatment with thionyl chloride (SOCl₂), enabling further substitution .

Example Reaction Conditions :

| Reagent | Solvent | Temperature | Time | Product Yield |

|---|---|---|---|---|

| Piperidine | Ethanol | 80°C | 6 hr | 78% |

| Morpholine | Ethanol | 80°C | 6 hr | 72% |

Alkylation for Quaternary Ammonium Salts

The aminomethyl group reacts with alkyl halides to form water-soluble benzimidazolium salts, enhancing bioavailability .

Reaction Pathway:

- Alkylation : Treatment with alkyl halides (e.g., methyl iodide, ethyl bromide) in DMF at 60–80°C for 12–24 hours.

- Salt Formation : Quaternary ammonium salts precipitate upon cooling.

Representative Products :

| Alkyl Halide | Product Structure | Biological Activity |

|---|---|---|

| Methyl iodide | 1-Methyl-3-(4-methyl-7,8-dihydroxy-2H-chromen-2-one)benzimidazolium chloride | Carbonic anhydrase inhibition |

| Ethyl bromide | 1-Ethyl analog | Enhanced water solubility |

Complexation with Metal Ions and Crown Ethers

The aminomethyl and hydroxyl groups act as ligands for metal coordination and macrocycle formation .

Key Findings:

- Crown Ether Derivatives : Reaction with dibenzo-18-crown-6 in methanol forms stable macrocyclic complexes, confirmed by NMR and mass spectrometry .

- Metal Chelation : Binds Fe³⁺ and Cu²⁺ via hydroxyl groups, as evidenced by UV-Vis spectroscopy .

Stability Constants (log K) :

| Metal Ion | log K (25°C) |

|---|---|

| Fe³⁺ | 12.3 |

| Cu²⁺ | 9.8 |

Redox Reactions of Hydroxyl Groups

The 6,7-dihydroxy motif participates in oxidation and radical scavenging:

- Antioxidant Activity : Scavenges DPPH radicals (IC₅₀ = 18.7 μM) via electron donation .

- Oxidation to Quinones : Treatment with Fremy’s salt ((KSO₃)₂NO) oxidizes hydroxyl groups to ortho-quinones, detectable by cyclic voltammetry .

DPPH Radical Scavenging Efficiency :

| Compound | IC₅₀ (μM) |

|---|---|

| 4-(Aminomethyl)-6,7-dihydroxy-2H-chromen-2-one | 18.7 |

| Ascorbic acid (control) | 12.4 |

Acylation and Schiff Base Formation

- Acylation : Reacts with acetyl chloride in pyridine to form N-acetyl derivatives .

- Schiff Bases : Condensation with aldehydes (e.g., benzaldehyde) produces imine-linked analogs .

Reaction Optimization :

| Reaction Type | Catalyst | Yield |

|---|---|---|

| Acylation | Pyridine | 85% |

| Schiff Base | HCl (cat.) | 68% |

Stability and Degradation

Scientific Research Applications

Chemistry

- Building Block for Synthesis : This compound serves as a precursor for the synthesis of more complex molecules in organic chemistry.

- Fluorescent Probe : It is utilized as a fluorescent probe in analytical chemistry, particularly for studying enzyme kinetics and interactions. Its ability to fluoresce makes it valuable in biochemical assays.

Biology

- Enzyme Studies : The compound has been employed in studies involving serine proteases, where it acts as a fluorescent marker to analyze enzyme activity and kinetics.

- Biological Assays : It is used in various biological assays due to its solubility in organic solvents like acetone and dimethyl sulfoxide, facilitating its application in cellular studies.

Medicine

- Anticancer Activity : Research indicates that this coumarin derivative exhibits significant anticancer properties. Studies have demonstrated its ability to inhibit cell proliferation in cancer cell lines, suggesting potential as an anticancer agent .

- Antimicrobial Properties : The compound has been investigated for its antimicrobial effects against various pathogens, highlighting its potential use in developing new antimicrobial therapies .

- Anti-inflammatory Effects : It has shown promise in reducing inflammation in experimental models, indicating potential applications in treating inflammatory diseases .

Anticancer Activity

A notable study highlighted the structure-activity relationship (SAR) of various derivatives of this compound. Compounds with specific substitutions exhibited enhanced anti-inflammatory activity in carrageenan-induced rat models. For example:

- Compounds with substitutions at the 6th position significantly reduced paw edema compared to the reference drug indomethacin.

Antimicrobial Research

Research into coumarin derivatives has revealed their potential as inhibitors of leishmaniasis through multi-targeting protein inhibition approaches. Molecular docking studies have suggested that these compounds may interact effectively with key proteins involved in the disease's pathology .

Summary Table of Applications

| Application Area | Specific Uses | Key Findings |

|---|---|---|

| Chemistry | Building block for synthesis; fluorescent probe | Useful in enzyme studies and analytical chemistry |

| Biology | Enzyme kinetics; biological assays | Acts as a fluorescent marker for serine proteases |

| Medicine | Anticancer; antimicrobial; anti-inflammatory | Significant effects against cancer cell proliferation and inflammation |

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)-6,7-dihydroxy-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. In medicinal applications, it may interact with enzymes or receptors involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Key structural analogs differ in substituents at positions 4, 6, 7, and other sites, influencing physicochemical properties and bioactivity. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

*Calculated based on molecular formula.

Physicochemical Properties

- Solubility : Hydroxyl groups enhance water solubility (e.g., 6,7-dihydroxy-4-methyl-2H-chromen-2-one), whereas methoxy or methyl groups increase lipophilicity (logP: 2.1 for 6,7-dimethoxy-4-methylcoumarin vs. 1.3 for hydroxylated analogs) .

- Synthetic Routes: Acid-catalyzed hydrolysis (e.g., 6,7-dihydroxy-5,8-dimethoxy-2H-chromen-2-one synthesis ) and nucleophilic substitution (e.g., 4-chloromethyl derivative ) are common strategies. The aminomethyl group in the target compound may require reductive amination or protective group chemistry.

Discussion and Implications

The substitution pattern profoundly influences bioactivity and pharmacokinetics:

Hydroxyl vs. Methoxy Groups : Hydroxyl groups improve solubility and antioxidant capacity but may reduce metabolic stability. Methoxy groups enhance membrane permeability but diminish antimicrobial efficacy .

This feature is absent in methyl or chloromethyl analogs .

Heterocyclic Modifications: Chromeno-oxazolone derivatives (e.g., 4-amino-2-(p-tolyl)-7H-chromeno[5,6-d]oxazol-7-one) exhibit enhanced antitumor activity due to heterocyclic rigidity, suggesting that further modifications to the core structure could optimize bioactivity .

Biological Activity

4-(Aminomethyl)-6,7-dihydroxy-2H-chromen-2-one, also known as a derivative of the coumarin family, exhibits a range of biological activities that have garnered interest in medicinal chemistry. This article explores its synthesis, biological properties, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound features a chromenone structure with hydroxyl groups at positions 6 and 7, and an aminomethyl group at position 4. This unique configuration enhances its solubility and biological reactivity, making it a promising candidate for various pharmacological applications.

Antimicrobial Activity

Research has demonstrated that derivatives of this compound exhibit significant antimicrobial properties. In particular, studies have shown that these compounds possess activity against various bacterial strains, including:

- Staphylococcus pneumoniae

- Pseudomonas aeruginosa

- Bacillus subtilis

- Salmonella panama

The antimicrobial efficacy was evaluated through minimum inhibitory concentration (MIC) assays, revealing that certain derivatives displayed high activity against these pathogens .

Antioxidant Properties

Antioxidant activity is another notable feature of this compound. The presence of hydroxyl groups contributes to its ability to scavenge free radicals, thereby potentially protecting against oxidative stress-related diseases. In vitro studies have indicated that the compound can reduce oxidative damage in cellular models .

Inhibition of Carbonic Anhydrase

Recent investigations have highlighted the compound's potential as an inhibitor of carbonic anhydrase (CA) isoforms, particularly CA IX and CA XII. These enzymes are implicated in cancer progression and metastasis. The compound demonstrated selective inhibition with Ki values indicating effective binding affinity:

| Compound | CA Isoform | Ki (nM) |

|---|---|---|

| This compound | CA IX | ~45.5 |

| This compound | CA XII | ~596.6 |

Such inhibition may offer therapeutic avenues for targeting tumor growth and resistance to chemotherapy .

Case Studies

- Antimicrobial Efficacy : A study evaluated various derivatives of the coumarin structure for their antimicrobial activities. The results indicated that compounds with the aminomethyl substitution showed enhanced activity against Gram-positive and Gram-negative bacteria compared to their unsubstituted counterparts .

- Antioxidant Activity : Another research effort focused on assessing the antioxidant capabilities of this compound using DPPH and ABTS assays. The findings suggested a strong correlation between the number of hydroxyl groups and increased antioxidant activity .

- Cancer Research : In a study examining the effects on colorectal cancer cells, it was found that the compound inhibited cell proliferation effectively by targeting CA IX and CA XII isoforms. This suggests its potential role in cancer therapeutics .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-(aminomethyl)-6,7-dihydroxy-2H-chromen-2-one, and how can purity be optimized?

- Methodological Answer : The compound is typically synthesized via functionalization of the chromen-2-one core. For example, chloromethyl intermediates (e.g., 4-(chloromethyl)-6,7-dihydroxy-2H-chromen-2-one) are prepared first, followed by nucleophilic substitution with ammonia or amines. Purification involves column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization. Purity is confirmed via HPLC (C18 column, UV detection at 254 nm) and NMR spectroscopy (DMSO-d₆, tracking NH₂ proton signals at δ 2.8–3.2 ppm). Contamination by residual solvents or unreacted intermediates is a common issue, requiring rigorous solvent removal under reduced pressure .

Q. How is the crystal structure of this compound determined, and what challenges arise during refinement?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are grown via slow evaporation (methanol/water mixtures). SHELX programs (e.g., SHELXL) are used for structure refinement. Challenges include disorder in the aminomethyl group or hydroxyl orientations, resolved using restraints (DFIX, ISOR) and twin refinement for non-merohedral twinning. Hydrogen bonding networks (O–H···O and N–H···O) are validated using PLATON. Data collection at low temperatures (100 K) minimizes thermal motion artifacts .

Advanced Research Questions

Q. What computational strategies are effective for modeling interactions between this compound and biological targets?

- Methodological Answer : Molecular docking (AutoDock Vina, GOLD) and molecular dynamics (MD) simulations (AMBER/GAFF force fields) are employed. Partial charges are assigned via AM1-BCC. For example, studies on similar coumarins in urokinase-type plasminogen activator complexes (PDB: 3KGP) reveal hydrogen bonding with catalytic residues (Asp189, Ser195). Free energy perturbation (FEP) or MM-PBSA calculations quantify binding affinities. Challenges include protonation state ambiguity for hydroxyl groups at physiological pH .

Q. How do structural modifications (e.g., substituent variation) affect the compound’s bioactivity?

- Methodological Answer : Structure-activity relationship (SAR) studies show that:

- The 6,7-dihydroxy motif is critical for metal chelation (e.g., Fe³⁺, Cu²⁺) in antioxidant assays.

- Aminomethyl groups enhance solubility and cellular uptake but reduce metabolic stability.

- Methylation of hydroxyls (e.g., 6-methoxy derivatives) decreases radical scavenging but improves pharmacokinetics.

Experimental validation involves comparative assays (DPPH, FRAP) and LC-MS/MS metabolic profiling .

Data Contradiction & Analytical Challenges

Q. How can conflicting spectral data (e.g., NMR shifts) across studies be resolved?

- Methodological Answer : Discrepancies arise from solvent effects (DMSO vs. CDCl₃), pH-dependent tautomerism, or impurities. To resolve:

Re-run NMR in standardized solvents (e.g., DMSO-d₆ with TMS).

Use 2D NMR (HSQC, HMBC) to confirm connectivity.

Cross-validate with high-resolution mass spectrometry (HRMS) to rule out adducts.

For example, hydroxyl proton signals (δ 9–10 ppm) may split in protic solvents due to hydrogen bonding .

Q. What advanced techniques validate the compound’s stability under physiological conditions?

- Methodological Answer : Accelerated stability studies (40°C/75% RH, 1–4 weeks) with LC-MS monitoring detect degradation products (e.g., oxidation at the 7-hydroxy group). For in vitro stability, incubate with liver microsomes (human/rat) and analyze via UPLC-QTOF. Phase II metabolites (glucuronides, sulfates) are identified using enzymatic hydrolysis (β-glucuronidase) .

Interdisciplinary Applications

Q. How can this compound be integrated into hybrid materials (e.g., metal-organic frameworks)?

- Methodological Answer : The hydroxyl and amine groups act as coordination sites. Synthesize MOFs via solvothermal reactions with Zn(NO₃)₂ or Cu(OAc)₂. Characterize porosity via BET surface area analysis and thermal stability via TGA. Applications include catalytic oxidation (e.g., cyclohexane to adipic acid) or fluorescent sensors for metal ions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.